molecular formula C11H12BrF3O2 B596203 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene CAS No. 1221793-64-1

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene

Cat. No.: B596203
CAS No.: 1221793-64-1
M. Wt: 313.114
InChI Key: DEFGZGJRSGFCEH-UHFFFAOYSA-N
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Description

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12BrF3O2. It is a colorless liquid that is used as a precursor in the synthesis of various functional materials and dyes . This compound is characterized by the presence of a bromine atom, an isobutoxy group, and a trifluoromethoxy group attached to a benzene ring.

Mechanism of Action

Target of Action

It’s known that this compound undergoes a diels-alder reaction with lithium diisopropylamide (lda) in thf and furan .

Mode of Action

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene interacts with its targets through a Diels-Alder reaction. This reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .

Biochemical Pathways

The compound affects the biochemical pathway involving the Diels-Alder reaction. The reaction yields the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Result of Action

The result of the compound’s action is the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These are cyclic compounds that could have various applications, depending on their specific properties.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the Diels-Alder reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1,3-dimethoxybenzene to form 1-bromo-3,5-dimethoxybenzene, which is then subjected to nucleophilic substitution reactions to introduce the isobutoxy and trifluoromethoxy groups .

Industrial Production Methods

Industrial production of 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene typically involves large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both the isobutoxy and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Biological Activity

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of bromine and trifluoromethoxy groups can significantly influence the compound's interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12BrF3O2\text{C}_{11}\text{H}_{12}\text{BrF}_3\text{O}_2

IUPAC Name: this compound
InChI Code: 1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 .

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. The presence of bromine and trifluoromethoxy groups can enhance the compound's ability to interact with microbial cell membranes and inhibit growth. Research indicates that halogenation can improve the binding affinity of compounds to their biological targets, thus enhancing their antimicrobial efficacy. For instance, studies have demonstrated that halogenated benzene derivatives exhibit significant activity against various drug-resistant bacterial strains .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound against several human cancer cell lines. The MTT assay has been employed to evaluate cell viability following treatment with this compound. Preliminary results suggest that it may exhibit selective cytotoxicity towards liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cells .

Cell Line IC50 (µM) Effect
HepG2TBDCytotoxic
HT-29TBDCytotoxic
MCF-7TBDCytotoxic

Note: TBD indicates that specific IC50 values were not provided in the available literature.

Structure-Activity Relationships (SAR)

The biological activity of halogenated compounds often correlates with their structural features. The introduction of bulky groups such as isobutoxy and trifluoromethoxy can influence lipophilicity and membrane permeability, thereby affecting bioactivity. Studies have shown that compounds with specific substitutions at the benzene ring exhibit enhanced interactions with target proteins or enzymes .

Case Studies

Several studies have highlighted the biological activities of structurally similar compounds:

  • Halogenated Antimicrobials : Research has shown that halogenated benzene derivatives can rejuvenate impotent antibiotics by enhancing their binding to microbial targets .
  • Cytotoxic Evaluations : A study on various halogenated compounds indicated promising results in inhibiting cancer cell proliferation, suggesting a potential role for this compound in cancer therapy .

Properties

IUPAC Name

1-bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFGZGJRSGFCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682113
Record name 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-64-1
Record name 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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